molecular formula C7H4BrF2I B12970502 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene

2-(Bromomethyl)-1,3-difluoro-5-iodobenzene

Cat. No.: B12970502
M. Wt: 332.91 g/mol
InChI Key: HTZXDWWZDDAXCI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method ensures better control over reaction conditions and yields higher purity products. The use of solvents like acetone or acetonitrile can facilitate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-difluoro-5-iodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards nucleophiles. The bromomethyl group can act as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-1,3-dioxolane
  • 2-Bromomethyl-1,3-difluorobenzene
  • 2-Iodomethyl-1,3-difluorobenzene

Uniqueness

2-(Bromomethyl)-1,3-difluoro-5-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C7H4BrF2I

Molecular Weight

332.91 g/mol

IUPAC Name

2-(bromomethyl)-1,3-difluoro-5-iodobenzene

InChI

InChI=1S/C7H4BrF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2

InChI Key

HTZXDWWZDDAXCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)I

Origin of Product

United States

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